Etripamil: A Preclinical Pharmacology and Toxicology Profile
Etripamil: A Preclinical Pharmacology and Toxicology Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, intranasally administered, fast-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its development is centered on providing a patient-centric, self-administered therapy that can be used in a non-medically supervised setting.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology data that have supported its clinical development.
The core of etripamil's therapeutic design lies in its rapid onset and short duration of action, which is a key safety feature for at-home use.[5][6] This profile is achieved through its rapid absorption via the nasal mucosa and, critically, its swift metabolism by serum esterases into an inactive metabolite.[1][5] This guide will delve into the preclinical studies that have characterized these properties, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Pharmacology
Mechanism of Action
Etripamil is a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist.[2] Its primary pharmacological effect is the inhibition of calcium influx into cardiac cells, particularly within the atrioventricular (AV) node.[2][5] By blocking these channels, etripamil slows AV nodal conduction and prolongs the refractory period, thereby interrupting the re-entrant circuits that are responsible for most forms of PSVT, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).[1][2]
Pharmacodynamics
Preclinical studies in conscious telemetered cynomolgus monkeys have demonstrated the dose-dependent pharmacodynamic effects of intravenous etripamil. These effects include a decrease in systolic blood pressure, an increase in heart rate, and a prolongation of the PR interval on the electrocardiogram (ECG), which is indicative of slowed AV nodal conduction.[7] A dose of 0.3 mg/kg resulted in a mean peak PR prolongation of 27.38% from baseline within 20 minutes of administration.[7]
Pharmacokinetics
The pharmacokinetic profile of etripamil is characterized by rapid absorption and a very short half-life, a feature deliberately engineered for its intended use.[3][5] This is primarily due to its rapid metabolism by serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[5]
The following tables summarize the key pharmacokinetic parameters of etripamil from preclinical studies in cynomolgus monkeys.
Table 1: Intravenous Etripamil Pharmacokinetics in Cynomolgus Monkeys [7]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0–∞ (ng·min/mL) | t½ (minutes) | Clearance (mL/min/kg) |
| 0.025 | 13.2 | 179 | 12.3 | 139 |
| 0.05 | - | - | - | - |
| 0.15 | - | - | - | - |
| 0.3 | 176 | 2364 | 20.8 | 153 |
Note: Data for 0.05 and 0.15 mg/kg doses were not fully detailed in the provided search results.
Table 2: Intranasal Etripamil Pharmacokinetics in Cynomolgus Monkeys (Toxicology Study) [7]
| Dose (mg/kg/dose) | Time to Measurable Plasma Concentration |
| 1.9 | Up to 1 hour post-dose |
| 3.8 | Up to 1 or 4 hours post-dose |
| 5.7 | Up to 1 or 4 hours post-dose |
Note: Detailed Cmax, AUC, and t½ values for the intranasal preclinical studies were not available in the search results.
Toxicology
A comprehensive toxicology program was conducted to support the clinical development of etripamil, including a pivotal 26-week repeated-dose study in cynomolgus macaques.[6][8]
Single and Repeated-Dose Toxicology
In a 26-week study, cynomolgus macaques received once-weekly intranasal doses of etripamil at 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[8]
No systemic toxicity was observed at any dose level.[8] This resulted in a No Observable Adverse Effect Level (NOAEL) for systemic toxicity of 5.7 mg/kg/dose, the highest dose tested.[6][8]
Etripamil administration resulted in dose-dependent, reversible local effects in the nasal cavity.[6][8] Findings included minimal to severe nasal epithelial damage, primarily affecting the respiratory and transitional epithelium.[8] These changes were adaptive and reactive, and showed partial to complete recovery after a 28-day recovery period.[8] The NOAEL for local toxicity was determined to be 1.9 mg/kg/dose.[8][9]
Table 3: 26-Week Intranasal Etripamil Toxicology Study in Cynomolgus Macaques [6][8]
| Parameter | Finding |
| Study Duration | 26 weeks (once weekly administration) |
| Species | Cynomolgus Macaque |
| Route of Administration | Intranasal |
| Dose Levels (mg/kg/dose) | 0 (vehicle), 1.9, 3.8, 5.7 |
| Systemic NOAEL | 5.7 mg/kg/dose |
| Local NOAEL | 1.9 mg/kg/dose |
| Key Local Findings | Minimal to severe, dose-dependent, reversible nasal epithelial damage. |
| Systemic Findings | No systemic toxicity observed. |
Safety Pharmacology
Cardiovascular safety pharmacology studies in monkeys confirmed the expected mechanism of action of etripamil, with dose-dependent effects on heart rate, blood pressure, and atrioventricular conduction.[6]
Experimental Protocols
Preclinical Pharmacokinetic Study in Cynomolgus Monkeys
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Study Design: A two-phase study design was utilized in conscious telemetered cynomolgus monkeys to first assess cardiovascular effects and then characterize the pharmacokinetic profile.[7]
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Dosing: For intravenous studies, etripamil was administered as a 2-minute bolus infusion.[7] For intranasal studies, a nasal spray device was used.[5][8]
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Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of etripamil and its metabolite, MSP-2030.[5]
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Bioanalytical Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used for the quantification of etripamil and MSP-2030 in plasma.[5][10]
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Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, and t½ were determined using noncompartmental analysis.[7]
26-Week Repeated-Dose Intranasal Toxicology Study
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Species: Cynomolgus macaques (Macaca fascicularis), with equal numbers of males and females per group.[8]
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Groups: Animals were divided into four groups and administered etripamil at dose levels of 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[8]
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Administration: The drug was administered into one nostril on a weekly basis for 26 doses.[8]
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Monitoring: Clinical signs, such as nasal discharge and sneezing, were monitored.[8]
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Terminal Procedures: At the end of the dosing period, animals underwent a full necropsy. A subset of animals was kept for a 28-day recovery period to assess the reversibility of any findings.[8]
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Histopathology: A comprehensive histopathological examination of a wide range of tissues was performed, with a particular focus on the nasal cavity, larynx, and nasopharynx.[8]
Conclusion
The preclinical data for etripamil strongly support its development as a self-administered therapy for PSVT. Its pharmacological action as an L-type calcium channel blocker is well-characterized, and its pharmacokinetic profile, defined by rapid absorption and a short half-life due to efficient metabolism by serum esterases, is ideally suited for its intended clinical use.[2][5] The comprehensive toxicology program, particularly the 26-week intranasal study in cynomolgus macaques, has established a wide safety margin for systemic effects.[6][8] While local, reversible nasal findings were observed, these are expected with intranasal administration.[6][8] Collectively, the preclinical pharmacology and toxicology profile of etripamil has provided a solid foundation for its successful advancement into and through clinical trials.[8]
References
- 1. What is Etripamil used for? [synapse.patsnap.com]
- 2. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. milestonepharma.com [milestonepharma.com]
- 4. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of Etripamil Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. milestonepharma.com [milestonepharma.com]
